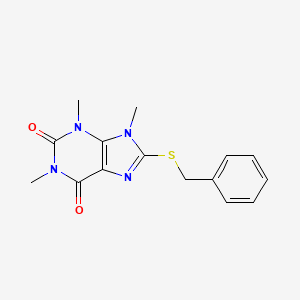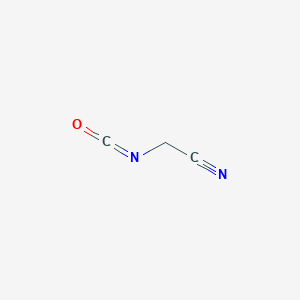
2-isocyanatoacetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isocyanatoacetonitrile is an organic compound with the molecular formula C₃H₂N₂O. It is characterized by the presence of both an isocyanate group (-NCO) and a nitrile group (-CN). This compound is of significant interest in organic synthesis and industrial applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Isocyanatoacetonitrile can be synthesized through various methods. One common approach involves the reaction of isonitriles with dimethyl sulfoxide (DMSO) as an oxidant and trifluoroacetic anhydride as a catalyst. This reaction proceeds efficiently at low temperatures and produces volatile byproducts .
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. This method entails the reaction of amines with phosgene (COCl₂) to form isocyanates. due to the toxicity of phosgene, alternative non-phosgene methods are being explored, such as the thermal decomposition of carbamates formed from nitro-amino compounds .
Chemical Reactions Analysis
Types of Reactions: 2-Isocyanatoacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reactions with alcohols and amines typically occur under mild conditions, often at room temperature.
Major Products:
Oxidation: Oxides of the original compound.
Reduction: Primary amines.
Substitution: Urethanes and ureas.
Scientific Research Applications
2-Isocyanatoacetonitrile has diverse applications in scientific research:
Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques.
Industry: It is used in the production of polyurethanes, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 2-isocyanatoacetonitrile involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is utilized in forming urethane and urea linkages, which are essential in various industrial applications .
Comparison with Similar Compounds
Phenyl isocyanate: Similar in reactivity but differs in the presence of a phenyl group.
Methyl isocyanate: Similar in structure but has a methyl group instead of a nitrile group.
Ethyl isocyanate: Similar in structure but has an ethyl group instead of a nitrile group.
Uniqueness: 2-Isocyanatoacetonitrile is unique due to the presence of both an isocyanate and a nitrile group, which imparts distinct reactivity and versatility in organic synthesis. This dual functionality allows it to participate in a broader range of chemical reactions compared to other isocyanates .
Properties
IUPAC Name |
2-isocyanatoacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2N2O/c4-1-2-5-3-6/h2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWVJYRUMXFJOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C#N)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
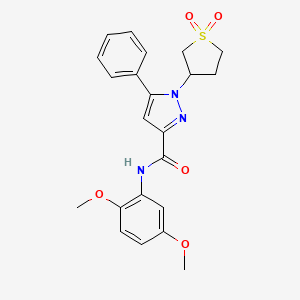
![N-{3'-acetyl-7-chloro-1-[2-(4-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522854.png)
![N-(3'-acetyl-7-chloro-2-oxo-1-{[2-(propan-2-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide](/img/structure/B6522858.png)
![N-[3-(morpholin-4-yl)propyl]-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)propanamide](/img/structure/B6522862.png)
![N-{3'-acetyl-7-chloro-1-[(2-ethoxyphenyl)methyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl}acetamide](/img/structure/B6522865.png)
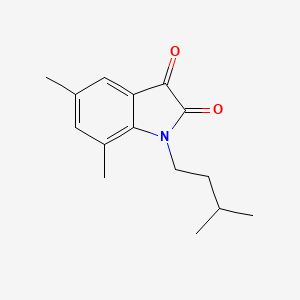
![3-(2,4-dihydroxy-3-methoxyphenyl)-5-(4-methylphenyl)-4,6-dioxo-octahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B6522894.png)
![N-{thieno[2,3-d]pyrimidin-4-yl}benzamide](/img/structure/B6522902.png)
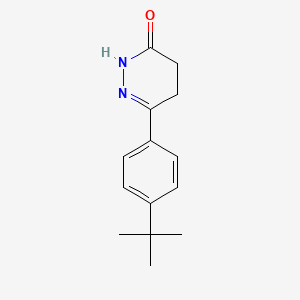
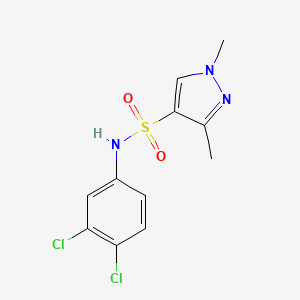

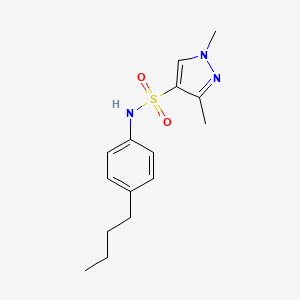
![N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide](/img/structure/B6522950.png)
